molecular formula C14H12N2O4S B2894848 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone CAS No. 941252-36-4

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B2894848
CAS No.: 941252-36-4
M. Wt: 304.32
InChI Key: QNVSMSZFSNVSBG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone is a hybrid organic compound featuring two distinct pharmacophoric moieties: a 1,3-benzodioxole ring and a 4-hydroxy-6-methylpyrimidine group linked via a sulfanyl-ethanone bridge.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-8-4-13(18)16-14(15-8)21-6-10(17)9-2-3-11-12(5-9)20-7-19-11/h2-5H,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSMSZFSNVSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrimidine Moiety: The pyrimidine ring is synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the benzodioxole derivative reacts with a pyrimidine thiol under basic conditions to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The benzodioxole ring can interact with hydrophobic pockets, while the pyrimidine moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual-functional structure. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone (Target) Benzodioxole + pyrimidine-sulfanyl ethanone 4-hydroxy, 6-methyl (pyrimidine) Hypothesized: Antimicrobial, antifungal Not explicitly described (inferred: coupling of benzodioxol-ethanone with pyrimidine-thiol)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidine-thione + ethanone 4-fluorophenyl, sulfanylidene Antibacterial, antifungal Cyclocondensation of thiourea derivatives
2-(1,3-Benzodioxol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)ethanone Benzodioxole + hydroxyphenyl ethanone 4-hydroxy-3-methoxy (phenyl) Antioxidant (inferred) Hoesch reaction
JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) Indole + methoxyphenyl ethanone 4-methoxyphenyl, pentylindole Synthetic cannabinoid receptor agonist Alkylation of indole derivatives

Key Observations:

Structural Hybridization: The target compound combines a benzodioxole (common in bioactive molecules like safrole derivatives) with a pyrimidine-sulfanyl group, a feature shared with dihydropyrimidinethiones (DHPMs) known for antimicrobial activity .

Biological Activity: Pyrimidine-Sulfanyl Analogs: Compounds like 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and antifungal effects against Candida albicans . The thione group (C=S) in these analogs is critical for activity, suggesting the sulfanyl bridge (C-S-C) in the target compound may offer similar benefits. Benzodioxole Derivatives: 2-(1,3-Benzodioxol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)ethanone (melting point 132–133°C) and related compounds from demonstrate metabolic stability due to the methylenedioxy group, a feature advantageous in drug design .

Synthetic Flexibility: The target compound’s synthesis likely involves coupling a benzodioxol-ethanone precursor with a pyrimidine-thiol, analogous to methods used for sulfanyl-acetamide derivatives in .

Research Findings and Implications

Antimicrobial Potential: The pyrimidine-sulfanyl moiety’s role in DHPMs () and benzodioxole’s bioavailability () suggest synergistic effects in the target compound. Molecular docking studies (e.g., AutoDock4 in ) could predict interactions with microbial enzymes like dihydrofolate reductase.

Crystallographic Insights : Related pyrimidine-thiones (e.g., ) form hydrogen-bonded dimers via S–H···O interactions, which stabilize crystal packing. The 4-hydroxy group in the target compound may similarly influence supramolecular architecture .

The target compound’s benzodioxole group warrants evaluation for metabolic byproducts (e.g., catechol metabolites) that could pose toxicity risks .

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